
11-(2,2-Dimethylpropyl)henicosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(2,2-Dimethylpropyl)henicosane is a chemical compound with the molecular formula C26H54 and a molecular weight of 366.71 g/mol . It is a long-chain hydrocarbon with a specific structure that includes a 2,2-dimethylpropyl group attached to the 11th carbon of a henicosane chain. This compound is known for its unique physical and chemical properties, making it of interest in various scientific fields.
準備方法
The synthesis of 11-(2,2-Dimethylpropyl)henicosane typically involves organic synthesis techniques. One common method includes the alkylation of henicosane with 2,2-dimethylpropyl halide under specific reaction conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
11-(2,2-Dimethylpropyl)henicosane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
11-(2,2-Dimethylpropyl)henicosane has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and their reactivity. It also serves as a model compound in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activity and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive molecules.
作用機序
The mechanism of action of 11-(2,2-Dimethylpropyl)henicosane involves its interaction with molecular targets and pathways within a given system. In biological systems, it may interact with cell membranes, affecting their fluidity and permeability. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical reactions, biological studies, or industrial processes .
類似化合物との比較
11-(2,2-Dimethylpropyl)henicosane can be compared with other similar long-chain hydrocarbons, such as:
Henicosane: A straight-chain hydrocarbon with the formula C21H44. Unlike this compound, it lacks the 2,2-dimethylpropyl group, resulting in different physical and chemical properties.
2,2-Dimethylpropylhenicosane: Another derivative with a similar structure but different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct properties and reactivity compared to other similar compounds.
特性
CAS番号 |
55282-10-5 |
|---|---|
分子式 |
C26H54 |
分子量 |
366.7 g/mol |
IUPAC名 |
11-(2,2-dimethylpropyl)henicosane |
InChI |
InChI=1S/C26H54/c1-6-8-10-12-14-16-18-20-22-25(24-26(3,4)5)23-21-19-17-15-13-11-9-7-2/h25H,6-24H2,1-5H3 |
InChIキー |
JOPYPDXSWNGCTB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



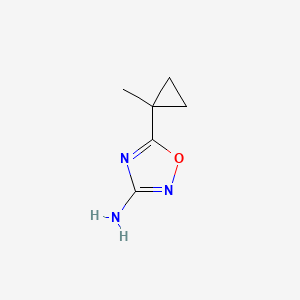
![9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-](/img/structure/B13970859.png)
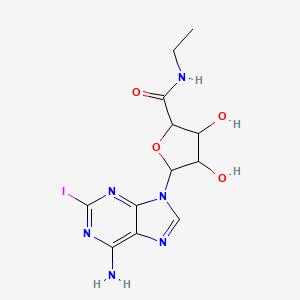
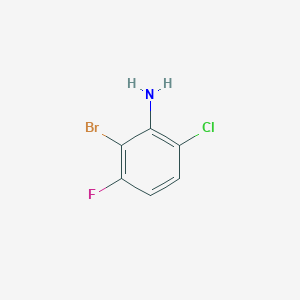
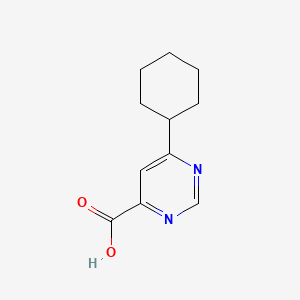


![1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate](/img/structure/B13970898.png)
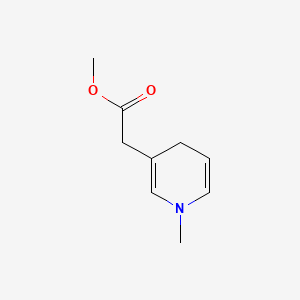


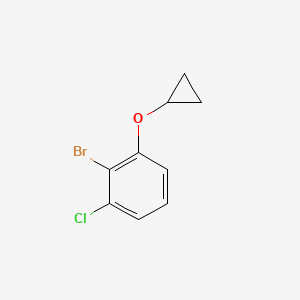
![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
